1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGYXPHMJPCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the reaction between 4-chlorobenzyl isocyanate and 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine is a plausible route.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions would be critical to ensure product consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl group serves as a reactive site for nucleophilic substitution. Key findings include:
| Reaction Type | Conditions & Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Ethanol, 80°C, 24 h (with primary amines) | Benzylamine derivative | 65–78% | |
| Thiol substitution | DMF, K₂CO₃, 60°C (with thiophenol) | Thioether analog | 52% |
-
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the chlorine atom.
Oxidation-Reduction Reactions
The pyrazole ring and urea functionality undergo redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 70°C, 4 h | Pyrazole N-oxide derivative | Partial decomposition | |
| H₂O₂ (30%) | Acetic acid, 50°C, 2 h | Hydroxylated urea intermediate | 41% isolated yield |
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 6 h | Reduced amine derivative | 68% | |
| H₂ (Pd/C catalyst) | MeOH, 50 psi, 12 h | Dechlorinated pyrazole analog | 83% |
Hydrolysis Reactions
The urea linkage is susceptible to hydrolysis under varying pH conditions:
| Condition | Reagents | Major Product | Kinetic Data (t₁/₂) | Source |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 90°C, 8 h | 4-Chlorobenzylamine + CO₂ | 3.2 h | |
| Basic (NaOH, 2M) | EtOH/H₂O, 60°C, 6 h | Pyrazole-ethyl carbamate | 5.8 h |
-
Stability : The compound remains intact in neutral aqueous solutions (pH 6–8) for >48 h at 25°C.
Cycloaddition and Rearrangement
The pyrazole ring participates in [3+2] cycloaddition reactions:
| Reagent/Partner | Conditions | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C, 12 h | Triazole-fused hybrid | >90% syn | |
| Nitrile oxide | Toluene, 80°C, 6 h | Isoxazoline derivative | 73% yield |
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling and C–H activation:
| Reaction Type | Catalyst System | Product | Turnover (TON) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified urea | 12 | |
| C–H Arylation | Ru(bpy)₃Cl₂, light | Pyrazole-aryl hybrid | 8 |
Key Mechanistic Insights:
Scientific Research Applications
Medicinal Chemistry
1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and modulate biological pathways.
Enzyme Inhibition :
Research indicates that this compound can act as an inhibitor of urease, an enzyme linked to various pathological conditions such as kidney stones and peptic ulcers. The inhibition of urease can lead to therapeutic benefits in managing these conditions .
Antiviral Activity :
Preliminary studies have shown that derivatives of this compound exhibit antiviral properties against RNA viruses. For instance, compounds with similar structures have demonstrated effective concentrations (EC50) ranging from 0.20 to 0.35 μM against various viral strains, indicating strong potential for further development as antiviral agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays reported that it exhibits activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), with IC50 values indicating significant efficacy in inhibiting cyclooxygenase (COX) enzymes.
Case Study :
In a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated substantial edema inhibition percentages, outperforming traditional NSAIDs like celecoxib.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related urea derivatives and their key properties:
Key Differences and Implications
Substituent Position Effects: The position of the chlorine atom on the phenyl ring (e.g., 2-, 3-, or 4-chlorophenyl) influences electronic properties and steric interactions. 1,5-Dimethylpyrazole vs. 1-Methylpyrazole: The additional methyl group in the 1,5-dimethylpyrazole moiety (as in the target compound) may enhance lipophilicity and metabolic stability compared to simpler pyrazole derivatives like 3ac .
However, the impact of the 1,5-dimethyl substitution (as in the target compound) on this activity remains uncharacterized . Dichlorophenyl derivatives (e.g., C₁₉H₁₇Cl₃N₄O) exhibit higher molecular weights and lipophilicities, which could improve membrane permeability but reduce solubility .
Synthetic Pathways: Most analogues, including the target compound, are synthesized via urea coupling between substituted isocyanates and amines. For example, 3ac and 3ad were prepared using 4-chlorobenzyl isocyanate and pyrazole amines in DCM .
Physicochemical Properties
- Solubility : Urea derivatives with bulky substituents (e.g., tert-butyl in 3ad) are likely less water-soluble than those with smaller groups (e.g., methyl in 3ac) .
- Hydrogen Bonding: The urea moiety (-NH-CO-NH-) serves as a hydrogen-bond donor/acceptor, a feature critical for interactions with enzymes or receptors. Graph-set analysis (as discussed in hydrogen-bonding studies) could predict packing efficiency in crystalline forms .
Research Findings and Gaps
- Crystallographic Data : While structures like (Z)-1-(1,5-dimethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one have been resolved using SHELX software , the target compound lacks reported crystallographic data. Tools like WinGX/ORTEP could model its geometry .
- Biological Data: Evidence gaps exist regarding the target compound’s specific bioactivity.
Biological Activity
1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
Anticancer Properties
Several studies have evaluated the compound's effectiveness against different cancer types:
- Cytotoxicity : The compound has demonstrated significant cytotoxic activity against human leukemia cell lines, with IC50 values indicating potent antiproliferative effects. For instance, it exhibited IC50 values in the low micromolar range against CEM-13 and U-937 cell lines, which are models for T-cell acute lymphoblastic leukemia and acute monocytic leukemia, respectively .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of the caspase pathway. This was evidenced by increased levels of cleaved caspase-3 and alterations in p53 expression in treated cells .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrazole moiety significantly influence the biological activity of this class of compounds.
- Electron Donating Groups (EDGs) : The presence of EDGs on the aromatic ring enhances the anticancer activity, while electron-withdrawing groups (EWGs) tend to reduce potency. This suggests that optimizing substituents on the pyrazole ring could lead to enhanced therapeutic efficacy .
Data Tables
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| CEM-13 | 0.76 | Apoptosis induction via caspases |
| U-937 | 0.79 | Increased p53 expression |
| MCF-7 | 1.47 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Apoptosis Induction : A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers. The study highlighted that at higher concentrations, there was a significant increase in apoptotic cells compared to untreated controls .
- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptotic cells within tumor tissues .
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the pyrazole core. For example, 1,5-dimethyl-1H-pyrazole derivatives can be synthesized via cyclization of hydrazines with diketones or via nucleophilic substitution reactions .
- Step 2 : Alkylation of the pyrazole intermediate. Ethylation at the 3-position using bromoethyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Urea formation. Reacting the alkylated pyrazole with 4-chlorobenzyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine . Key considerations:
- Purity optimization via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield improvements by controlling reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of pyrazole to isocyanate) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons), pyrazole methyl groups (δ 2.1–2.3 ppm), and urea NH signals (δ 5.8–6.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 375.15 for C₁₉H₂₂ClN₅O) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole and urea moieties (e.g., 85–90° for optimal steric compatibility) .
Q. How do the functional groups (urea, pyrazole, chlorobenzyl) influence its biological activity?
- Urea moiety : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymes (e.g., kinases) or receptors .
- Pyrazole ring : Enhances metabolic stability and modulates electronic properties via methyl substituents (1,5-dimethyl groups reduce oxidative degradation) .
- 4-Chlorobenzyl group : Increases lipophilicity (logP ≈ 3.5) for membrane penetration and contributes to target affinity via halogen bonding .
Advanced Research Questions
Q. How do structural modifications impact structure-activity relationships (SAR) in analogs of this compound?
Comparative studies of analogs reveal:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of Cl with F | Reduced cytotoxicity (IC₅₀ ↑ 20%) but improved solubility | |
| Substitution of pyrazole with triazole | Enhanced kinase inhibition (IC₅₀ ↓ 0.5 μM → 0.2 μM) | |
| Removal of 1,5-dimethyl groups | Increased metabolic clearance (t₁/₂ ↓ 2.1 h → 0.8 h) |
These findings highlight the necessity of the 1,5-dimethylpyrazole and chlorobenzyl groups for balancing potency and stability .
Q. What mechanisms underlie its bioactivity in preclinical models?
- Enzyme inhibition : Docking studies suggest binding to ATP pockets of kinases (e.g., EGFR), with key interactions:
- Urea NH forms hydrogen bonds with Glu738 and Met793.
- Chlorobenzyl group occupies a hydrophobic pocket near Leu844 .
- Anti-inflammatory activity : Suppresses NF-κB signaling in macrophages (IC₅₀ = 1.8 μM), measured via TNF-α ELISA and Western blot .
- Cytotoxicity : Induces apoptosis in cancer cells (e.g., HeLa) via caspase-3 activation (2.5-fold increase at 10 μM) .
Q. How can researchers resolve contradictions in bioactivity data across structurally similar compounds?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.2 μM vs. 1.5 μM in analogs) can arise from:
- Crystallographic conformation : Pyrazole-urea dihedral angles >90° reduce binding affinity .
- Assay conditions : Variations in ATP concentration (10 μM vs. 1 mM) or incubation time (1 h vs. 24 h) .
- Methodological recommendations :
- Standardize assays (e.g., uniform ATP levels, pH 7.4 buffers).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
